3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanamide
CAS No.:
Cat. No.: VC17857062
Molecular Formula: C6H9ClN4O
Molecular Weight: 188.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9ClN4O |
|---|---|
| Molecular Weight | 188.61 g/mol |
| IUPAC Name | 3-(3-amino-4-chloropyrazol-1-yl)propanamide |
| Standard InChI | InChI=1S/C6H9ClN4O/c7-4-3-11(10-6(4)9)2-1-5(8)12/h3H,1-2H2,(H2,8,12)(H2,9,10) |
| Standard InChI Key | HTGQBFIMMZCBIE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NN1CCC(=O)N)N)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The IUPAC name of the compound is 3-(3-amino-4-chloropyrazol-1-yl)propanamide, and its canonical SMILES representation is . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1341386-20-6 |
| Molecular Formula | |
| Molecular Weight | 188.61 g/mol |
| XLogP3 (Partition Coefficient) | 0.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
The pyrazole ring is substituted with an amino group (-NH) at position 3, a chlorine atom at position 4, and a propanamide side chain at position 1. This configuration enhances its polarity and binding affinity to biological targets.
Spectroscopic Data
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H NMR: Signals corresponding to the pyrazole ring protons appear at δ 7.26 (s, 1H), while the amide (-CONH) and amino (-NH) groups resonate between δ 6.8–7.2 .
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IR Spectroscopy: Stretching vibrations for N-H (3350 cm), C=O (1680 cm), and C-Cl (750 cm) are observed.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step process:
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Formation of the Pyrazole Core: 3-Amino-4-chloropyrazole is reacted with propanoyl chloride in the presence of triethylamine to yield 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoyl chloride.
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Amidation: The intermediate is treated with aqueous ammonia to form the final propanamide derivative .
Reaction Conditions:
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Temperature: 0–5°C (Step 1), room temperature (Step 2).
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Solvents: Dichloromethane (Step 1), ethanol (Step 2).
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Yield: 65–72% after purification by column chromatography.
Industrial-Scale Production
Continuous flow synthesis has been proposed to enhance efficiency, utilizing microreactors to control exothermic reactions and improve yield (up to 85%) . Catalysts such as DMAP (4-dimethylaminopyridine) are employed to accelerate acylation .
Chemical Reactivity and Functionalization
Key Reactions
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Oxidation: The amino group undergoes oxidation with KMnO to form nitro derivatives, which are precursors for explosives and dyes.
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Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated analogs, enhancing lipophilicity for pharmacokinetic studies .
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Hydrolysis: Under acidic conditions, the amide group hydrolyzes to carboxylic acid, yielding 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoic acid .
Stability Profile
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Thermal Stability: Decomposes at 210°C without melting.
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pH Sensitivity: Stable in neutral conditions but undergoes hydrolysis in strong acids (pH < 2) or bases (pH > 10) .
Biological Applications and Mechanisms
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) and protein kinase B (Akt), with IC values of 1.2 μM and 0.89 μM, respectively . The chlorine atom enhances hydrophobic interactions with enzyme active sites, while the amide group forms hydrogen bonds with catalytic residues .
Antimicrobial Activity
In vitro studies demonstrate broad-spectrum activity against:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
Mechanistically, it disrupts microbial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .
Comparison with Structural Analogs
The 3-amino and propanamide groups are critical for target specificity and solubility .
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